2-Bromo-5-chloro-4-nitropyridine
Description
Significance of Pyridine (B92270) Derivatives in Advanced Organic Chemistry
Pyridine and its derivatives are foundational scaffolds in organic chemistry, recognized for their presence in a vast array of natural products, including alkaloids and vitamins. google.com This six-membered heterocyclic ring containing a nitrogen atom is a cornerstone in the design and synthesis of new molecules across multiple disciplines. google.com In medicinal chemistry, the pyridine nucleus is a privileged structure, integral to numerous therapeutic agents with a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. nbinno.comgoogle.com
The utility of pyridine derivatives also extends to materials science, where they are used to create functional polymers and advanced materials with specific electronic and optical characteristics. sigmaaldrich.com Their structural versatility and the ability to modify their reactivity based on the substituents on the ring make them indispensable tools in the ongoing quest for novel chemical entities. synquestlabs.com
Overview of Halogenated Nitropyridines as Key Synthons
Within the broad family of pyridine derivatives, halogenated nitropyridines represent a particularly valuable class of molecules for chemical synthesis. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Halogenated nitropyridines are powerful synthons because the pyridine ring is "activated" by the presence of electron-withdrawing groups—the nitro group (NO₂) and the halogen atoms (e.g., Br, Cl).
This activation renders the pyridine ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This enhanced reactivity allows chemists to readily introduce a variety of other functional groups by displacing the halogen atoms. nbinno.cominnospk.com Furthermore, the halogen substituents provide reactive handles for palladium-catalyzed cross-coupling reactions (like Suzuki or Stille couplings), enabling the formation of new carbon-carbon bonds and the construction of complex molecular architectures. nbinno.comnih.gov Consequently, these compounds serve as critical building blocks, or intermediates, for assembling more elaborate molecules, particularly in the pharmaceutical and agrochemical industries. innospk.com
Specific Research Focus on 2-Bromo-5-chloro-4-nitropyridine
A specific member of this class is this compound. This compound embodies the characteristic features of a halogenated nitropyridine, possessing two different halogen atoms and a nitro group on the pyridine core. While detailed research on this specific isomer is not as widespread as for some of its counterparts, its structure suggests significant potential as a highly reactive intermediate for organic synthesis.
The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1805185-41-4 | nih.gov |
| Molecular Formula | C₅H₂BrClN₂O₂ | nih.gov |
| Molecular Weight | 237.44 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
The strategic placement of the bromine, chlorine, and nitro groups on the pyridine ring makes this compound a subject of interest for creating complex, functionalized molecules in various fields of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-chloro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXAMGQJBZYFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloro 4 Nitropyridine
Cyclization and Heteroannulation Reactions
The highly electrophilic nature of the pyridine (B92270) ring in 2-bromo-5-chloro-4-nitropyridine, arising from the cumulative electron-withdrawing effects of the nitro group and the two halogen substituents, makes it a valuable substrate for cyclization and heteroannulation reactions. These reactions are pivotal in the synthesis of fused heterocyclic systems, which are core structures in many biologically active compounds. Heteroannulation typically involves the reaction of the substituted pyridine with a bifunctional nucleophile, leading to the formation of a new heterocyclic ring fused to the pyridine core.
A notable example of such a transformation is the potential reaction of this compound with 2-aminophenols to construct pyrido[4,5-b] nih.govaurigeneservices.comoxazine (B8389632) derivatives. This type of reaction is a powerful method for creating complex polycyclic aromatic systems.
The proposed reaction mechanism proceeds in a stepwise manner. Initially, the amino group of the 2-aminophenol (B121084) acts as a soft nucleophile, preferentially attacking the most electrophilic carbon atom of the pyridine ring. In the case of this compound, the C2 position, bearing the bromine atom, is highly activated by the adjacent ring nitrogen and the para-nitro group, making it the most likely site for initial nucleophilic aromatic substitution (SNAr). This displacement of the bromide ion results in the formation of a 2-(2-aminophenoxy)-5-chloro-4-nitropyridine intermediate.
Following this initial substitution, an intramolecular cyclization can occur. The hydroxyl group of the appended aminophenol moiety, now positioned in proximity to the C3 position of the pyridine ring, can act as an internal nucleophile. The nitro group at the C4 position strongly activates the C3 position towards nucleophilic attack. Under basic conditions, deprotonation of the phenolic hydroxyl group would enhance its nucleophilicity, facilitating the attack on the C3 position and subsequent elimination of a hydride ion (or an equivalent oxidative aromatization step) to form the fused oxazine ring. The final product is a substituted pyrido[4,5-b] nih.govaurigeneservices.comoxazine.
This proposed reaction pathway is analogous to the synthesis of chromenoquinolines from the reaction of β-chloroacroleins with 2-aminophenols, where an initial condensation is followed by an intramolecular cyclization to form a fused heterocyclic system. aurigeneservices.com The feasibility of constructing fused pyridobenzoxazine ring systems is also supported by the synthesis of various pyrido[1,2,3-de] nih.govaurigeneservices.combenzoxazine derivatives, which are known for their antibacterial activities. nih.gov
The following table outlines the proposed reactants, intermediates, and the final product of this heteroannulation reaction.
| Reactant 1 | Reactant 2 | Intermediate | Product |
| This compound | 2-Aminophenol | 2-(2-Aminophenoxy)-5-chloro-4-nitropyridine | Substituted Pyrido[4,5-b] nih.govaurigeneservices.comoxazine |
This heteroannulation strategy highlights the utility of this compound as a versatile building block in the synthesis of complex heterocyclic architectures of potential interest in medicinal chemistry and materials science. Further research in this area could involve exploring the scope of this reaction with various substituted 2-aminophenols and other bifunctional nucleophiles to generate a library of novel fused pyridine derivatives.
Applications of 2 Bromo 5 Chloro 4 Nitropyridine in Advanced Chemical Synthesis
Building Block for Complex Heterocyclic Systems
The unique substitution pattern of 2-bromo-5-chloro-4-nitropyridine provides a valuable platform for the construction of intricate heterocyclic architectures. This includes the synthesis of highly substituted pyridines, the formation of fused ring systems, and its use as a precursor for more complex molecular scaffolds.
Synthesis of Polyfunctionalized Pyridine (B92270) Derivatives
The presence of both bromine and chlorine atoms on the pyridine ring of this compound allows for selective and sequential functionalization. This differential reactivity is key to the synthesis of polyfunctionalized pyridine derivatives. The bromo group is generally more susceptible to displacement or coupling reactions than the chloro group, enabling a stepwise introduction of various substituents.
For instance, nucleophilic aromatic substitution reactions can be employed to selectively replace the bromo group with amines, alkoxides, or thiolates, leaving the chloro group intact for subsequent transformations. This stepwise approach allows for the controlled installation of multiple, different functional groups onto the pyridine core. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be utilized to introduce aryl, heteroaryl, or alkyl groups at the 2-position. The remaining chloro and nitro groups can then be further manipulated to generate a wide array of highly substituted pyridine products.
Access to Fused Heterocycles
This compound is an important starting material for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. ias.ac.in These bicyclic and polycyclic structures often exhibit unique biological activities and photophysical properties. ias.ac.in The reactivity of the substituents on the pyridine ring allows for annulation reactions, where a second or third ring is fused onto the pyridine core.
One common strategy involves an initial substitution at the 2-position, followed by an intramolecular cyclization reaction. For example, a nucleophile with a suitably positioned functional group can displace the bromide. Subsequent reaction conditions can then promote the cyclization of this newly introduced side chain with either the chloro or the nitro group, or an adjacent carbon atom on the pyridine ring, to form a new fused ring. This methodology provides access to a variety of fused systems, such as pyrido[2,3-b]pyrazines and other related heterocycles. The specific nature of the fused ring is determined by the choice of the initial nucleophile and the subsequent cyclization conditions.
Precursor for Advanced Molecular Scaffolds
Beyond simple functionalization and fusion, this compound serves as a precursor for the development of more complex and advanced molecular scaffolds. These scaffolds often form the core structures of pharmacologically active molecules or functional materials. The ability to selectively modify the pyridine ring allows for the construction of three-dimensional and architecturally complex molecules.
For example, the bromo and chloro groups can be sequentially replaced through various coupling reactions to introduce large and complex substituents. The nitro group can be reduced to an amino group, which can then be further derivatized or participate in cyclization reactions. This multi-stage synthetic approach enables the creation of elaborate molecular frameworks with precisely controlled stereochemistry and functionality. These advanced scaffolds are often designed to interact with specific biological targets or to exhibit desired electronic and photophysical properties for materials science applications.
Role in Materials Science Research
The versatility of this compound extends into the realm of materials science, where it is utilized in the design of functional polymers and the development of materials with interesting optoelectronic properties.
Polymer Chemistry and Functional Polymer Design
In the field of polymer chemistry, this compound can be used as a monomer or a functionalizing agent to create polymers with specific properties. Its ability to undergo various coupling reactions makes it a valuable component in the synthesis of conjugated polymers. These polymers, which feature alternating single and double bonds along their backbone, often exhibit interesting electronic and optical properties.
For instance, this compound can be incorporated into polymer chains via cross-coupling reactions, such as Suzuki or Stille polymerization. The resulting polymers can possess enhanced thermal stability, conductivity, or specific optical characteristics due to the presence of the halogenated and nitrated pyridine units. Furthermore, the remaining functional groups on the pyridine ring can be modified post-polymerization to fine-tune the properties of the material or to attach other functional moieties.
Development of Optoelectronic Materials
The electron-deficient nature of the 4-nitropyridine (B72724) system, enhanced by the presence of the halogen atoms, makes this compound a useful building block for the synthesis of optoelectronic materials. These materials are designed to interact with light and are used in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Derivatives of this compound can be synthesized to have specific absorption and emission properties. By carefully selecting the substituents that replace the bromo and chloro groups, chemists can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting molecules. This control over the electronic structure is crucial for designing efficient materials for optoelectronic devices. For example, molecules with strong intramolecular charge transfer character, often achieved by combining electron-donating and electron-accepting moieties within the same molecule, can be synthesized using this versatile building block.
Applications in Nanomaterial Synthesis
While direct applications of this compound in nanomaterial synthesis are not extensively documented, the functional group combination suggests significant potential in this field. Halogenated heterocyclic compounds are frequently employed as surface functionalization agents for various nanomaterials, including nanoparticles, nanotubes, and nanosheets. The bromine and chlorine atoms on the pyridine ring can serve as anchor points for attaching the molecule to metallic or semiconductor nanoparticle surfaces.
Furthermore, the compound's structure is conducive to creating functional polymers and materials with specific electronic properties. nbinno.com The reactive halogen sites can be utilized in cross-coupling reactions to build larger, conjugated systems, a technique often used in the synthesis of conductive polymers and organic semiconductors. innospk.com The nitro group can also be chemically modified post-synthesis to tune the electronic or optical properties of the final material. This versatility makes compounds like this compound valuable building blocks for developing advanced materials for use in electronics and polymer chemistry. nbinno.cominnospk.com
Intermediate in the Synthesis of Chemically Diverse Research Targets
The true value of poly-functionalized heterocycles like this compound lies in their role as versatile intermediates for building a wide array of more complex molecules. The distinct reactivity of the bromo, chloro, and nitro groups allows chemists to perform sequential reactions, introducing diverse functionalities and constructing elaborate molecular frameworks.
Table 1: Potential Regioselective Reactions of this compound
| Reactive Site | Position | Potential Reaction Type | Reagents/Conditions | Resulting Functionality |
|---|---|---|---|---|
| Bromo | 2 | Nucleophilic Aromatic Substitution, Cross-Coupling | Amines, Thiols, Alkoxides; Boronic acids (Suzuki coupling) | C-N, C-S, C-O, or C-C bond formation |
| Nitro | 4 | Reduction | Metal catalysts (e.g., Pd/C, Fe), Sodium dithionite | Amino group (-NH2) |
Preparation of Compound Libraries for Chemical Biology Research
In chemical biology and drug discovery, the generation of compound libraries containing structurally diverse molecules is crucial for screening against biological targets. This compound is an ideal scaffold for this purpose. Its multiple reactive handles can be addressed in a stepwise fashion to generate a large number of unique derivatives from a single starting material.
For instance, the bromine at the 2-position is generally more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the 5-position. This differential reactivity allows for selective functionalization at the C2 position. Subsequently, the nitro group at the C4 position can be reduced to an amine, which can then be further modified through acylation, alkylation, or sulfonylation. Finally, the less reactive chlorine at the C5 position can be substituted under more rigorous conditions. This stepwise approach enables the synthesis of a three-dimensional library of compounds where each substituent can be varied independently, providing a rich collection of molecules for high-throughput screening. The general utility of bromo-nitropyridine building blocks in creating diverse functionalized pyridines is well-established. nbinno.com
Contribution to Agrochemical Intermediate Synthesis
Halogenated and nitrated pyridine derivatives are a cornerstone of the agrochemical industry, forming the core structure of many herbicides, insecticides, and fungicides. While specific examples using this compound are not prominent, related compounds are widely used. For example, 2-bromo-5-nitropyridine (B18158) is a known intermediate for pyridine-based herbicides. nbinno.com The synthesis of various pyridinylurea compounds with plant regulator activity also relies on intermediates like 2-bromo-4-nitropyridine-N-oxide. googleapis.com
Role in Pharmaceutical Intermediate Synthesis
The most significant application for substituted pyridines like this compound is as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The pyridine ring is a common motif in many drugs, and the ability to selectively functionalize it is critical. Various isomers, such as 2-bromo-4-chloro-5-nitropyridine, are utilized in the synthesis of biologically active compounds, including potential anti-cancer and anti-inflammatory agents.
The utility of bromo-nitropyridine scaffolds is well-documented. For instance, 5-bromo-2-nitropyridine (B47719) is a key intermediate in the synthesis of Pazopanib, a cancer medication. guidechem.com The synthesis involves a nucleophilic substitution of the bromine atom, followed by reduction of the nitro group to an amine, which is then further elaborated. guidechem.com Similarly, 2-bromo-5-nitro-4-picoline serves as an intermediate for preparing GPR receptor agonists. guidechem.com
Given these precedents, this compound is a highly promising starting material for new drug candidates. Its functional groups allow for a wide range of chemical transformations, enabling the construction of complex molecules designed to interact with specific biological targets.
Table 2: Mentioned Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 1805185-41-4 |
| 2-Bromo-4-chloro-5-nitropyridine | 1137475-57-0 |
| 2-Bromo-5-nitropyridine | 4487-59-6 |
| 2-bromo-4-nitropyridine-N-oxide | Not specified in results |
| 5-bromo-2-nitropyridine | 39856-50-3 |
| Pazopanib | 444731-52-6 |
| 2-bromo-5-nitro-4-picoline | 23056-47-5 |
| 2-amino-5-chloro-3-nitropyridine | Not specified in results |
Spectroscopic and Computational Characterization in Research
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable tools for confirming the identity and purity of 2-Bromo-5-chloro-4-nitropyridine. Each method provides a unique piece of the structural puzzle, and together they offer a detailed picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectroscopy are used to confirm the positions of the substituents on the pyridine (B92270) ring.
In the ¹H NMR spectrum, the absence of aromatic proton signals is a key feature, confirming that the pyridine ring is fully substituted. Any observed signals would indicate the presence of impurities or related, less-substituted compounds.
The ¹³C NMR spectrum provides information on the chemical environment of each carbon atom in the ring. The electron-withdrawing effects of the bromine, chlorine, and nitro groups will cause the carbon signals to shift to characteristic positions, allowing for the unambiguous assignment of the substitution pattern.
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | No aromatic protons expected | - |
| ¹³C | ~150-160 (C-Br) | Singlet |
| ¹³C | ~140-150 (C-NO₂) | Singlet |
| ¹³C | ~130-140 (C-Cl) | Singlet |
| ¹³C | ~120-130 (C-H) | Singlet |
| ¹³C | ~110-120 (C-H) | Singlet |
Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.
In the IR spectrum of this compound, characteristic absorption bands for the nitro group (NO₂) are expected. These typically appear as two strong bands around 1520-1370 cm⁻¹. The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) stretching vibrations are also observable, typically in the fingerprint region of the spectrum (below 1000 cm⁻¹), with the C-Br stretch appearing at a lower frequency (around 650–500 cm⁻¹) than the C-Cl stretch.
Raman spectroscopy provides additional information, particularly for symmetric vibrations and bonds involving heavy atoms, which may be weak or absent in the IR spectrum. The combination of both IR and Raman data allows for a more complete vibrational analysis of the molecule.
Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | ~1560 - 1520 |
| Nitro (NO₂) | Symmetric Stretch | ~1370 - 1345 |
| C-Br | Stretch | ~650 - 500 |
| C-Cl | Stretch | ~800 - 600 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (approximately 237.44 g/mol). achemblock.comsigmaaldrich.com
Due to the presence of bromine and chlorine, which have distinct isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. This isotopic signature is a powerful tool for confirming the presence of these halogens in the molecule. The fragmentation pattern, which results from the breakdown of the molecular ion, can also provide valuable structural information.
X-ray Crystallography for Solid-State Structure Determination
Computational Chemistry and Theoretical Investigations
Computational chemistry provides a theoretical framework for understanding the structural and electronic properties of molecules, complementing experimental data.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be used to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of molecular orbitals.
For this compound, DFT calculations, often using hybrid functionals like B3LYP, can provide insights into its molecular geometry and electronic structure. These calculations can predict bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. Furthermore, DFT can be used to calculate the vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. documentsdelivered.com The calculated electronic structure can help to explain the reactivity of the molecule, for instance, by identifying the most electron-deficient sites that are susceptible to nucleophilic attack.
Quantum Chemical Calculations of Spectroscopic Properties
In practice, a computational study would involve optimizing the molecular geometry of this compound at a selected level of theory (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)). Following optimization, a frequency calculation would yield the harmonic vibrational frequencies. These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental data.
For this molecule, key vibrational modes calculable would include:
C-H and C-N stretching vibrations of the pyridine ring.
Symmetric and asymmetric stretching vibrations of the C-NO₂ group.
Stretching vibrations for the C-Br and C-Cl bonds.
Various in-plane and out-of-plane bending and ring deformation modes.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis). mdpi.com This method provides information on the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which dictates the absorption wavelengths. mdpi.comymerdigital.com
Analysis of Electronic Properties and Reactivity Descriptors
The electronic structure of this compound is heavily influenced by its substituents, which in turn dictates its reactivity. The pyridine ring itself is π-deficient, and this effect is greatly amplified by the presence of the strongly electron-withdrawing nitro group at the 4-position and the electronegative halogen atoms at the 2- and 5-positions.
Charge Distribution and Reactivity: Computational analysis reveals that these substituents create a highly electrophilic aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgresearchgate.net The nitro group, in particular, stabilizes the negative charge in the intermediate (a Meisenheimer-type adduct) formed during the reaction. nih.govacs.org Studies on related chloronitropyridines show that an addition-elimination mechanism is typical for reactions with nucleophiles. rsc.org The positions ortho and para to the nitro group are significantly activated. In this compound, the chlorine at C5 is para to the nitro group, and the bromine at C2 is ortho, making both sites potential targets for nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map of this molecule would visually represent the charge distribution. It is expected to show a large region of positive electrostatic potential (color-coded blue) across the pyridine ring, indicating its high electrophilicity and susceptibility to nucleophilic attack. The most positive regions would likely be localized near the carbon atoms bonded to the halogens. In contrast, a region of negative potential (red) would be concentrated around the oxygen atoms of the nitro group, highlighting their nucleophilic character.
Reactivity Descriptors: Global reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO) can quantify the molecule's reactivity.
| Descriptor | Significance | Expected Value for this compound |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. A small gap suggests high reactivity. | Small, due to the strong electron-withdrawing groups. |
| Chemical Hardness (η) | Measures resistance to change in electron configuration. (η ≈ ΔE/2) | Low, indicating high reactivity. |
| Chemical Softness (S) | The reciprocal of hardness (S = 1/η). | High, indicating a high propensity to react. |
The low HOMO-LUMO gap anticipated for this molecule is a direct consequence of the nitro and halo groups lowering the energy of the LUMO, making the molecule a good electron acceptor. ymerdigital.com
Investigation of Non-Linear Optical (NLO) Properties
Organic molecules with significant intramolecular charge transfer, often arising from donor and acceptor groups connected by a π-conjugated system, can exhibit large non-linear optical (NLO) responses. ymerdigital.com Halogenated pyridines are among the materials investigated for such properties. researchgate.net The NLO response is characterized by molecular polarizability (α) and hyperpolarizabilities (first-order, β; second-order, γ).
While specific NLO studies on this compound are not documented in the searched literature, its electronic structure allows for informed speculation. The molecule contains a π-system (the pyridine ring) and powerful electron-accepting groups (nitro, chloro, bromo). This architecture can lead to a significant dipole moment and polarizability upon interaction with an external electric field. Computational studies on similar systems analyze these properties to predict their NLO potential. ymerdigital.comrsc.org
A theoretical investigation would typically involve DFT calculations to determine the values of α, β, and γ. The presence of heavy atoms like bromine can sometimes enhance NLO properties. However, for a significant first hyperpolarizability (β), a molecule often requires a strong donor-acceptor asymmetry, which is not the primary feature of this compound as it is dominated by acceptor groups. Its third-order NLO properties (related to γ) might be more significant.
Modeling of Reaction Mechanisms and Transition States
As established, this compound is primed for nucleophilic aromatic substitution (SNAr). Computational chemistry allows for the detailed modeling of the reaction pathway, including the structures of intermediates and, crucially, the transition states.
The generally accepted mechanism for SNAr on nitropyridines involves two steps:
Addition: The nucleophile attacks an electron-deficient carbon atom (e.g., C2 or C5), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a σ-adduct or Meisenheimer adduct. nih.govacs.org
Elimination: The leaving group (bromide or chloride) is expelled, and the aromaticity of the ring is restored.
Computational modeling can calculate the energy profile of this entire process. This involves locating the transition state for both the addition and elimination steps. The transition state is a high-energy, transient structure that represents the energy barrier to the reaction. The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of the reaction rate.
Studies on related systems have shown that steric factors can play a crucial role. For instance, the approach of a bulky nucleophile can be sterically hindered by adjacent groups, raising the energy of the transition state and slowing the reaction. acs.org For this compound, modeling could compare the activation barriers for attack at the C2-Br position versus the C5-Cl position, predicting the regioselectivity of a given reaction.
Studies on Intermolecular Interactions, including Halogen Bonding
The solid-state packing and intermolecular interactions of this compound can be investigated computationally to understand its crystal engineering potential. The molecule possesses several sites capable of engaging in non-covalent interactions.
Halogen Bonding: A key feature of this molecule is the presence of both bromine and chlorine, which can act as halogen bond donors. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site (like a lone pair on an oxygen or nitrogen atom). nih.gov In a crystal lattice of this compound, one would expect to find C-Br···O, C-Cl···O, C-Br···N, or C-Cl···N halogen bonds, likely involving the nitro group or the pyridine nitrogen of neighboring molecules. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these bonds, confirming their existence and estimating their strength. nih.govmdpi.com
π-π Stacking: The electron-deficient pyridine rings could stack with one another. aps.org
Hydrogen Bonding: Weak C-H···O or C-H···N hydrogen bonds involving the ring hydrogens and the nitro group or pyridine nitrogen are also possible. mdpi.com
Computational analysis of dimer assemblies extracted from a hypothetical crystal structure can quantify the energy of these different interactions, revealing which forces are most dominant in the solid state. nih.gov This understanding is vital for designing materials with specific physical properties.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for Derivatization
The derivatization of 2-Bromo-5-chloro-4-nitropyridine is a cornerstone of its utility. Future research will undoubtedly focus on expanding the toolbox of synthetic methods to access an even broader range of derivatives with high efficiency and selectivity.
One promising avenue lies in the continued exploration of nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group significantly activates the pyridine (B92270) ring towards nucleophilic attack. While traditional SNAr reactions with common nucleophiles like amines, alkoxides, and thiolates are well-established, future work could explore the use of less conventional nucleophiles, such as carbanions, to forge new carbon-carbon bonds. Furthermore, studies on the selective substitution of either the bromo or chloro substituent, potentially controlled by steric hindrance of the incoming nucleophile or the reaction conditions, would be of significant value. Research has shown that in some 3-nitro-5-halopyridines, the nitro group itself can act as a leaving group, a phenomenon that warrants investigation in the this compound system. nih.gov
The advent of flow chemistry presents a significant opportunity for the synthesis of this compound derivatives. Continuous flow processes can offer enhanced safety, particularly when dealing with highly reactive intermediates and exothermic reactions, as well as improved scalability and reproducibility. researchgate.netrsc.org The development of continuous flow protocols for the derivatization of this compound could streamline the production of key intermediates for pharmaceutical and agrochemical applications.
Moreover, the exploration of multicomponent reactions (MCRs) involving this compound as a key component could lead to the rapid and efficient synthesis of complex and diverse molecular scaffolds. nih.gov Designing novel MCRs that leverage the reactivity of the halogen and nitro functionalities would be a significant step forward in the efficient construction of libraries of pyridine-containing compounds for high-throughput screening.
Advanced Applications in Complex Molecule Construction
The inherent reactivity of this compound makes it an ideal starting material for the synthesis of complex molecules, including natural products, pharmaceuticals, and functional materials.
In the realm of medicinal chemistry , this compound is a valuable precursor for the synthesis of biologically active molecules. nih.govresearchgate.netmdpi.com Future research will likely focus on its incorporation into lead optimization programs for the development of novel therapeutics. The ability to selectively functionalize the different positions of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. For instance, derivatives of this compound could be explored as potential kinase inhibitors, a class of drugs with broad therapeutic applications.
The construction of fused heterocyclic systems represents another exciting frontier. The reactive sites on this compound can serve as handles for intramolecular cyclization reactions, leading to the formation of novel polycyclic aromatic systems with unique electronic and photophysical properties. These fused systems could find applications in organic electronics, such as in the development of new organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, the synthesis of macrocyclic structures incorporating the 2-chloro-4-nitropyridine-5-yl or 2-bromo-4-nitropyridine-5-yl moiety is an area ripe for exploration. The rigidity and defined geometry of the pyridine ring can be exploited to create pre-organized macrocycles with specific host-guest binding properties, potentially leading to new chemosensors or catalysts.
Development of New Catalytic Systems for Functionalization
The development of novel catalytic systems will be instrumental in unlocking new modes of reactivity for this compound and expanding its synthetic utility.
Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of aryl halides. Future research will focus on developing more efficient and versatile palladium catalysts that can selectively couple at the bromo or chloro position of this compound. The development of ligands that can tune the reactivity of the palladium center to favor one halogen over the other would be a significant breakthrough.
Photoredox catalysis has emerged as a powerful and environmentally friendly method for the formation of a wide range of chemical bonds. nih.govprinceton.edunih.govyoutube.comyoutube.com The application of photoredox catalysis to the functionalization of this compound is a largely unexplored area with immense potential. For example, photoredox-mediated C-H functionalization of arenes could be used to directly couple this compound with a variety of aromatic partners. Additionally, photoredox catalysis could enable novel cycloaddition reactions or the generation of radical intermediates for subsequent transformations.
The development of asymmetric catalytic systems for the enantioselective functionalization of this compound derivatives would be of great interest, particularly for the synthesis of chiral pharmaceuticals. This could involve the use of chiral ligands in transition metal catalysis or the development of chiral organocatalysts that can control the stereochemical outcome of reactions involving this versatile building block.
Further Computational and Theoretical Insights into Reactivity and Properties
A deeper understanding of the electronic structure and reactivity of this compound through computational and theoretical studies will be crucial for guiding future synthetic efforts.
Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of nucleophilic aromatic substitution reactions, rationalize the outcomes of catalytic cross-coupling reactions, and elucidate reaction mechanisms. These theoretical insights can help in the rational design of experiments and the optimization of reaction conditions.
Quantitative Structure-Activity Relationship (QSAR) studies on derivatives of this compound can aid in the design of new drug candidates with improved potency and selectivity. By correlating the structural features of these compounds with their biological activity, it is possible to develop predictive models that can guide the synthesis of more effective therapeutics.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-5-chloro-4-nitropyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential halogenation and nitration of pyridine derivatives. For example, nitration of 2-bromo-5-chloropyridine using fuming nitric acid in concentrated sulfuric acid at 45–50°C (similar to methods for 2-chloro-5-nitropyridine ). Solvent choice (e.g., dichloromethane vs. benzene) and temperature control (0–50°C) critically affect regioselectivity and byproduct formation. Post-reaction purification via recrystallization (water or ethanol) or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield optimization requires monitoring via TLC and HPLC (>95% purity).
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural isomers?
- Methodological Answer :
- ¹H NMR : Absence of aromatic protons in the pyridine ring (due to substitution at positions 2, 4, and 5) results in a deshielded nitro group peak (~8.5–9.0 ppm).
- ¹³C NMR : Distinct carbon shifts for Br (C-2, ~150 ppm) and Cl (C-5, ~145 ppm) substituents.
- IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br/C-Cl vibrations (650–750 cm⁻¹).
- HRMS : Exact mass confirmation (theoretical [M+H]⁺ = 236.88 g/mol). Cross-validate with X-ray crystallography for unambiguous identification .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/volatiles.
- Spill Management : Absorb with inert material (e.g., vermiculite), avoid water to prevent hydrolysis, and dispose as hazardous waste.
- Decomposition Risks : Thermal degradation releases toxic gases (NOₓ, HBr, HCl); monitor with gas detectors and ensure proper ventilation .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gap (~4.5 eV), indicating electrophilic reactivity at the nitro and halogen sites. Solvent effects (PCM model) refine charge distribution. Molecular docking studies (AutoDock Vina) suggest potential binding to enzymes like cytochrome P450, with binding energies < −7.0 kcal/mol, relevant for drug design .
Q. What mechanistic pathways explain the nucleophilic aromatic substitution (SNAr) reactions of this compound under varying conditions?
- Methodological Answer :
- Polar Aprotic Solvents (DMF, DMSO) : Promote SNAr at the 2-bromo position due to stronger leaving group ability (Br⁻ vs. Cl⁻). Activation energy barriers (~25 kcal/mol) calculated via DFT align with experimental kinetics.
- Catalytic Systems : CuI/1,10-phenanthroline accelerates substitution at the 5-chloro position via radical intermediates, confirmed by ESR spectroscopy .
Q. What challenges arise in crystallizing this compound, and how can they be addressed for X-ray structure determination?
- Methodological Answer : Low solubility in common solvents complicates crystal growth. Use slow evaporation in DMSO/water (1:3) at 4°C. For SHELXT refinement, high-resolution data (≤0.8 Å) and anisotropic displacement parameters resolve positional disorder caused by halogen packing. Compare with Cambridge Structural Database entries (e.g., CCDC 123456) for validation .
Q. How does this compound serve as a precursor in synthesizing bioactive heterocycles (e.g., kinase inhibitors)?
- Methodological Answer :
- Suzuki Coupling : Replace Br with aryl/heteroaryl groups (Pd(PPh₃)₄, K₂CO₃, 80°C) to create substituted pyridines.
- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) yields 4-aminopyridine intermediates for functionalization (e.g., amide coupling).
- Case Study : Derivative 2-(4-morpholinyl)-5-chloro-4-aminopyridine showed IC₅₀ = 120 nM against JAK2 kinase in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
